- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde Deuteration, ACS Catalysis, 2021, 11(23), 14561-14569

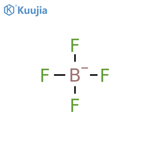

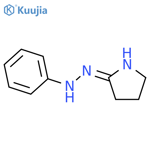

Cas no 830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium)

![2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium structure](https://es.kuujia.com/scimg/cas/830317-15-2x500.png)

830317-15-2 structure

Nombre del producto:2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium

Número CAS:830317-15-2

MF:C11H12N3

Megavatios:186.233081817627

CID:5735481

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Propiedades químicas y físicas

Nombre e identificación

-

- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium

-

- Renchi: 1S/C11H12N3/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14/h1-3,5-6,9H,4,7-8H2/q+1

- Clave inchi: IMYJHZSCOLZFAN-UHFFFAOYSA-N

- Sonrisas: N1(C2=CC=CC=C2)C=[N+]2CCCC2=N1

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 1

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Métodos de producción

Synthetic Routes 1

Condiciones de reacción

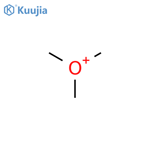

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

Referencia

- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl Carbonates, Journal of Organic Chemistry, 2008, 73(7), 2784-2791

Synthetic Routes 3

Condiciones de reacción

1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux

Referencia

- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights, Journal of Organic Chemistry, 2022, 87(6), 4241-4253

Synthetic Routes 4

Condiciones de reacción

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 overnight, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux

1.2 overnight, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux

Referencia

- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis, ChemSusChem, 2014, 7(9), 2742-2747

Synthetic Routes 5

Condiciones de reacción

1.1 Solvents: Dichloromethane ; 24 h, rt

1.2 48 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux

1.2 48 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux

Referencia

- A model β-sheet interaction and thermodynamic analysis of β-strand mimetics, Organic & Biomolecular Chemistry, 2015, 13(27), 7402-7407

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt

1.2 18 h, rt

1.3 Solvents: Toluene ; 48 h, reflux

1.2 18 h, rt

1.3 Solvents: Toluene ; 48 h, reflux

Referencia

- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with Ynals, Organic Letters, 2012, 14(18), 4906-4909

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

Referencia

- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis, Organic Letters, 2021, 23(11), 4197-4202

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 5 d, rt

1.3 overnight, 100 °C

1.2 5 d, rt

1.3 overnight, 100 °C

Referencia

- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates, Angewandte Chemie, 2022, 61(15),

Synthetic Routes 9

Condiciones de reacción

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux

1.2 2 d, rt

1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux

Referencia

- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-Milling, ChemSusChem, 2020, 13(1), 131-135

Synthetic Routes 10

Condiciones de reacción

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C

Referencia

- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl Transfer, Organic Letters, 2006, 8(17), 3785-3788

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt

1.2 overnight, rt

1.3 Solvents: Toluene ; 48 h, reflux

1.2 overnight, rt

1.3 Solvents: Toluene ; 48 h, reflux

Referencia

- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxide, Organic & Biomolecular Chemistry, 2020, 18(1), 66-75

Synthetic Routes 12

Condiciones de reacción

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C

1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C

Referencia

- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto esters, Beilstein Journal of Organic Chemistry, 2012, 8, 1499-1504

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

Referencia

- Rerouting an organocatalytic reaction by intercepting its reactive intermediates, ChemRxiv, 2020, 1, 1-9

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Raw materials

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Preparation Products

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Literatura relevante

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium) Productos relacionados

- 31729-65-4(1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol)

- 2137672-42-3(Sodium (1-methoxycyclopentyl)methanesulfinate)

- 724788-64-1(Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate)

- 1252544-42-5(N-(cyanomethyl)-N-cyclopropyl-3-(difluoromethoxy)-4-methoxybenzamide)

- 1361747-18-3(4-Amino-3-(2,6-dichlorophenyl)-5-fluoropyridine)

- 1135283-57-6(5-Bromo-6-cyclopropyl-2-hydroxynicotinonitrile)

- 2172289-22-2(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-3-methylbutanoic acid)

- 78162-58-0(1-(N,N-Dimethylsulfamoyl)-1H-imidazole)

- 312538-19-5(4-[2-(Naphthalen-1-yloxy)-acetylamino]-benzoic acid methyl ester)

- 1804748-18-2(4-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

Proveedores recomendados

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

Proveedor de China

Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Hebei Ganmiao New material Technology Co., LTD

Miembros de la medalla de oro

Proveedor de China

Lote

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote